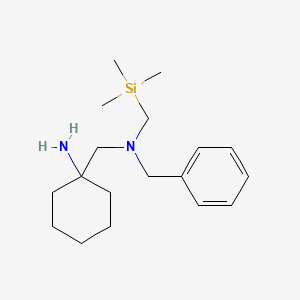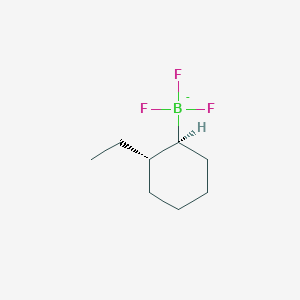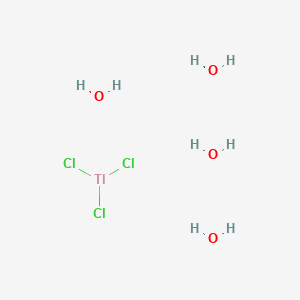
Dimethyl-13C2,d6 sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-13C2,d6 sulfate, with the chemical formula (13CD3O)2SO2, is a stable isotope-labeled compound. It contains two deuterium atoms (D) and two carbon-13 atoms (13C) in its structure. The molecular weight of this compound is 134.15 g/mol .
Preparation Methods
Synthetic Routes:: Dimethyl-13C2,d6 sulfate can be synthesized through the reaction of dimethyl sulfate (CH3OSO2Cl) with deuterated methanol (CD3OD). The reaction proceeds as follows:
CH3OSO2Cl+CD3OD→(13CD3O)2SO2+HCl
Industrial Production:: Industrial production typically involves large-scale synthesis using isotopically labeled starting materials. The compound is essential for research and analytical purposes.
Chemical Reactions Analysis
Dimethyl-13C2,d6 sulfate participates in various chemical reactions:
Alkylation Reactions: It serves as an alkylating agent, transferring the isotopic label to other molecules.
Sulfation Reactions: this compound can be used to introduce the isotopic label into sulfate esters.
Substitution Reactions: It undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reactions typically occur under mild conditions, using bases or nucleophiles (e.g., amines, alcohols) in polar solvents.
Scientific Research Applications
Dimethyl-13C2,d6 sulfate finds applications in:
Metabolic Studies: Researchers use it to trace metabolic pathways and study drug metabolism.
Protein Labeling: Isotopic labeling aids in protein quantification and proteomics research.
NMR Spectroscopy: The compound serves as an internal reference in NMR experiments.
Drug Development: It plays a role in drug discovery and pharmacokinetic studies.
Mechanism of Action
The exact mechanism of action for Dimethyl-13C2,d6 sulfate depends on its specific application. its isotopic label allows researchers to track its fate within biological systems, aiding in mechanistic studies.
Comparison with Similar Compounds
Dimethyl-13C2,d6 sulfate stands out due to its dual isotopic labeling (13C and D). Similar compounds include:
- Dimethyl sulfate-13C2 (single 13C label)
- Dimethyl sulfate-d6 (single D label)
These isotopically labeled compounds serve as valuable tools in scientific research and analytical chemistry. Their unique labeling patterns enable precise investigations and enhance our understanding of complex processes
Properties
Molecular Formula |
C2H6O4S |
|---|---|
Molecular Weight |
134.16 g/mol |
IUPAC Name |
bis(trideuterio(113C)methyl) sulfate |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1D3,2+1D3 |
InChI Key |
VAYGXNSJCAHWJZ-KLFIIISESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OS(=O)(=O)O[13C]([2H])([2H])[2H] |
Canonical SMILES |
COS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)





![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)



